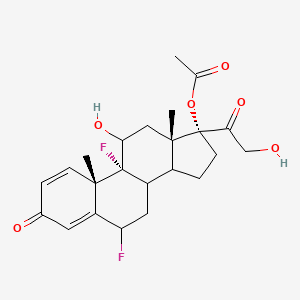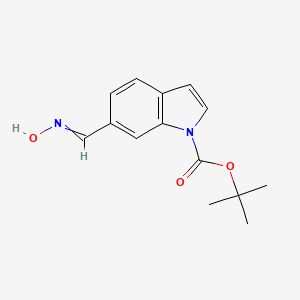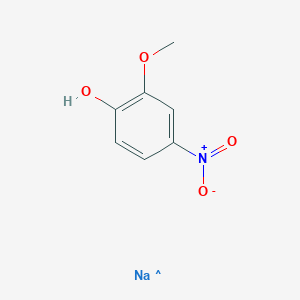
5-Nitroguaiacol (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroguaiacol (sodium) is a chemical compound with the molecular formula C₇H₆NNaO₄. It is a sodium salt of 5-nitroguaiacol, which is a nitro derivative of guaiacol. This compound is known for its applications in various fields, including agriculture, where it is used as a plant growth regulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroguaiacol (sodium) typically involves the nitration of guaiacol followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Nitration: Guaiacol is nitrated using a mixture of nitric acid and acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of 5-nitroguaiacol.
Neutralization: The resulting 5-nitroguaiacol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 5-nitroguaiacol (sodium) follows similar steps but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced mixing techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitroguaiacol (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitroguaiacol.
Reduction: Reduction of the nitro group can yield aminoguaiacol.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Dinitroguaiacol
Reduction: Aminoguaiacol
Substitution: Various substituted guaiacols depending on the reagents used.
Scientific Research Applications
5-Nitroguaiacol (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a tool for studying plant physiology and growth regulation.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the formulation of plant growth regulators and other agricultural chemicals
Mechanism of Action
The mechanism of action of 5-nitroguaiacol (sodium) involves its absorption by plant leaves and subsequent translocation throughout the plant. It increases the translocation of ATP and the synthesis of proteins, promoting plant growth and development. The molecular targets and pathways involved include the enhancement of cellular respiration and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-methoxy-5-nitrophenolate
- Sodium 4-nitrophenolate
- Sodium 2-nitrophenolate
Uniqueness
5-Nitroguaiacol (sodium) is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical properties and biological activities. Compared to other nitrophenolates, it has a unique mode of action and specific applications in plant growth regulation .
Properties
Molecular Formula |
C7H7NNaO4 |
|---|---|
Molecular Weight |
192.12 g/mol |
InChI |
InChI=1S/C7H7NO4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3; |
InChI Key |
IVJQGBHYRPCKGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
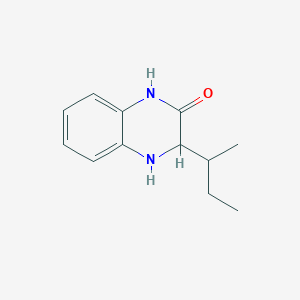
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
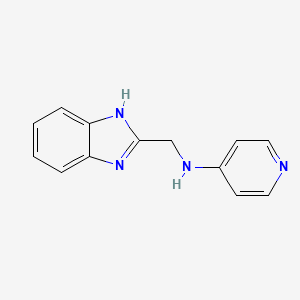
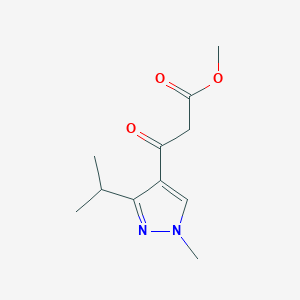
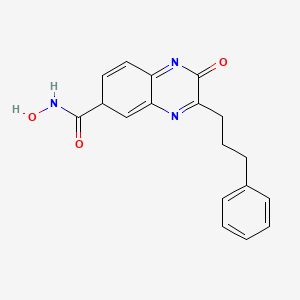
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
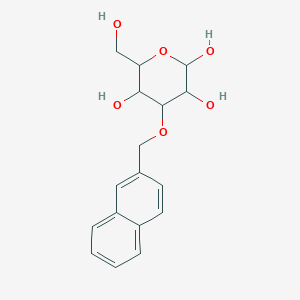
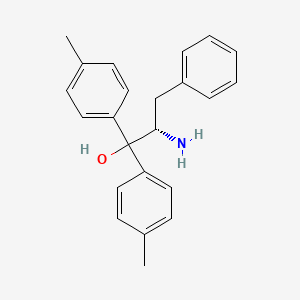
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
